molecular formula C27H24N4O3 B2525254 1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901045-00-9

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

Cat. No. B2525254
CAS RN: 901045-00-9
M. Wt: 452.514
InChI Key: QCFAFXHLQPFBKP-UHFFFAOYSA-N
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Description

The compound is a derivative of quinoline, which is a heterocyclic aromatic organic compound. It has a double-ring structure with a benzene ring fused to a pyridine at two adjacent carbon atoms .


Chemical Reactions Analysis

The chemical reactions involving your compound would depend on its functional groups and conditions under which it’s reacted. Quinolines, for example, can undergo electrophilic substitution reactions .

Scientific Research Applications

Quantum Chemical Analysis:

The quantum chemical analysis using density-functional theory (DFT) revealed insights into the structure and properties of 1-(4-tert-butylphenyl)-4-methoxy-[1,1-biphenyl]-4-yl) ethenone (4TBMBE). The optimized structure was obtained using the B3LYP hybrid functional and (6–311+G(d,p)) level in the gas phase .

Industrial Applications:

Antioxidant and Antimicrobial Properties:

Novel derivatives of 3-(4-tert-butylphenyl)-5-cyclopropyl-4H-1,2,4-triazole were synthesized and evaluated for antioxidant and antimicrobial activities. Imine and amine derivatives exhibited better antioxidant properties, with doubly fluorinated compounds showing higher activity .

Safety And Hazards

Safety data sheets (SDS) provide information on the potential hazards of a compound. They include information on its reactivity, toxicity, health effects, first aid, storage, disposal, protective equipment, and spill-handling procedures .

properties

IUPAC Name

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)pyrazolo[4,3-c]quinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H24N4O3/c1-27(2,3)18-10-14-19(15-11-18)30-26-21-6-5-7-23(34-4)25(21)28-16-22(26)24(29-30)17-8-12-20(13-9-17)31(32)33/h5-16H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCFAFXHLQPFBKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)N2C3=C4C=CC=C(C4=NC=C3C(=N2)C5=CC=C(C=C5)[N+](=O)[O-])OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H24N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

452.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-tert-butylphenyl)-6-methoxy-3-(4-nitrophenyl)-1H-pyrazolo[4,3-c]quinoline

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